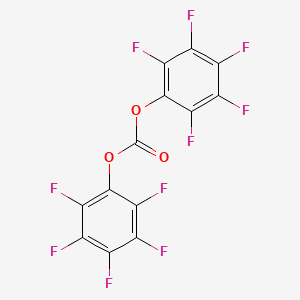
Bis(pentafluorophenyl) carbonate
Vue d'ensemble
Description
Bis(pentafluorophenyl) carbonate, or BPC, is a highly fluorinated organic compound belonging to the family of carbonates. It is a white, crystalline solid with a melting point of 125 °C. BPC is highly soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide and is stable to hydrolysis. It has been used in organic synthesis, particularly in the synthesis of polymers, as a reagent for the synthesis of heterocycles, and as a catalyst for the formation of polymeric materials.
Applications De Recherche Scientifique
Catalysis in Polymerization
Bis(pentafluorophenyl) carbonate and related compounds like bis(pentafluorophenyl)borane are utilized as co-catalysts in metallocene-based industrial processes for the homogeneous polymerization of olefins. These substances have gained importance due to their catalytic properties, especially in olefin polymerization (Piers & Chivers, 1998).
Synthesis of Organometallic Compounds
This compound plays a crucial role in the synthesis of various organometallic compounds. For example, bis(pentafluorophenyl)ytterbium has been prepared by reacting bis(pentafluorophenyl)mercury with ytterbium metal, demonstrating its significance in transmetallation reactions and the formation of air-sensitive, thermally unstable complexes (Deacon, Raverty, & Vince, 1977).
Hydroboration Reactions
Bis(pentafluorophenyl)borane, a related compound, has been used in the E-selective isomerization of terminal alkenes to internal alkenes. This application is notable due to the mild conditions and low catalyst loadings required, highlighting the efficiency of these compounds in facilitating chemical transformations (Phatake et al., 2023).
Non-Isocyanate Polyurethane Synthesis
This compound derivatives, specifically bis(cyclic carbonate)s, have been developed for the synthesis of non-isocyanate polyurethanes (NIPUs). This application is critical as it offers an alternative to conventional polyurethanes, eliminating the need for toxic phosgene or isocyanates, and contributing to greener chemistry (Sheng et al., 2015).
Polymerization Catalyst
Bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane, a derivative, has been identified as an efficient organo-Lewis acid cocatalyst for single-site olefin polymerization. It activates various group 4 dimethyl complexes, leading to highly active homogeneous Ziegler−Natta olefin polymerization catalysts (Li, Stern, & Marks, 2000).
Mécanisme D'action
Target of Action
Bis(pentafluorophenyl) carbonate is primarily used as a reagent in coupling reactions . It is particularly useful in the preparation of azapeptides .
Mode of Action
The compound acts as an equivalent of a carbonyl compound in coupling reactions . In these reactions, highly reactive pentafluorophenyl ester intermediates are formed, which then react with various alcohols and amines to produce the corresponding esters and amides .
Biochemical Pathways
This compound is involved in the synthesis of various biochemical compounds. For instance, it can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), a key intermediate for the synthesis of non-isocyanate polyurethanes . It can also be used to prepare a coumarin-based aliphatic polycarbonate named 5-(4-methylumbelliferyloxycarbonyl)-5-methyl-1,3-dioxan-2-one (MUC) .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethyl acetate, and methylene chloride , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of esters and amides from alcohols and amines . This is particularly useful in the synthesis of azapeptides .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be combustible , and its flash point is 110 °C . Therefore, it should be kept away from heat and sources of ignition . Additionally, it should be stored in a sealed container in a dry environment .
Safety and Hazards
Bis(pentafluorophenyl) carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Bis(pentafluorophenyl) carbonate can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which is a key intermediate for the synthesis of non-isocyanate polyurethanes . This suggests potential future applications in the development of new materials.
Analyse Biochimique
Biochemical Properties
Bis(pentafluorophenyl) carbonate plays a significant role in biochemical reactions, primarily as a carbonyl equivalent in coupling reactions . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. For instance, it is used in the synthesis of cyclic carbonates and coumarin-based aliphatic polycarbonates . The nature of these interactions involves the activation of carboxylic acids, which then react with amines to form amide bonds. This process is crucial in the synthesis of peptides and other complex biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the synthesis of non-isocyanate polyurethanes, which are essential in various cellular functions . Additionally, this compound can impact the stability and activity of certain enzymes, thereby altering cellular metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s high reactivity allows it to form stable intermediates with enzymes, leading to changes in gene expression and enzyme activity . This mechanism is particularly important in the synthesis of azapeptides, where this compound facilitates the formation of peptide bonds by activating carboxylic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects include changes in enzyme activity and gene expression, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance enzyme activity and promote the synthesis of peptides and other biomolecules . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of peptides and polycarbonates . It interacts with enzymes such as carboxylases and aminotransferases, which are essential for the formation of peptide bonds . The compound’s high reactivity allows it to influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine the compound’s availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and proteins, thereby exerting its effects on cellular function and metabolism .
Propriétés
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVVFSGCNWQFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208184 | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59483-84-0 | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


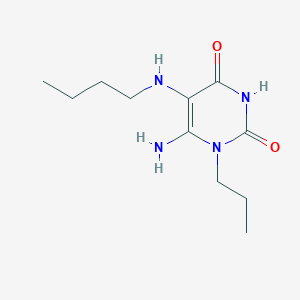
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)


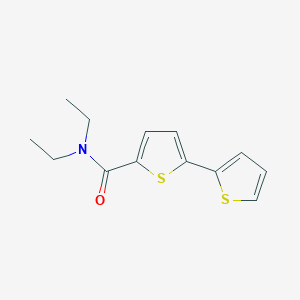
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
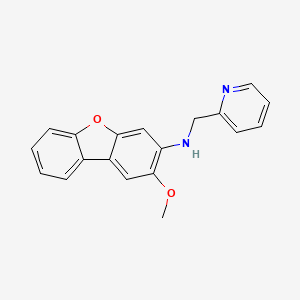
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
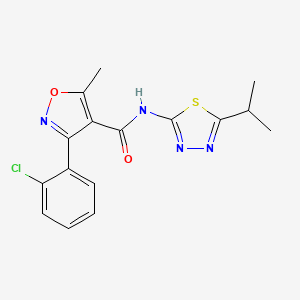
![5-[(Cyclohexylamino)-oxomethyl]-4-methyl-2-[(1-oxo-2-thiophen-2-ylethyl)amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224062.png)
